

# expression profile of TBC1D1 in different tissues

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## Compound of Interest

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An In-depth Technical Guide to the Expression Profile of TBC1D1 in Different Tissues

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the tissue expression profile of TBC1 Domain Family Member 1 (TBC1D1), a key regulator of glucose metabolism. It integrates quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to serve as a technical resource for the scientific community.

## TBC1D1 Expression Profile

TBC1D1 expression varies significantly across different tissues at both the mRNA and protein levels. It is most prominently expressed in skeletal muscle, playing a crucial role in insulin- and exercise-stimulated glucose transport.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its expression in other tissues, such as adipose tissue, is considerably lower.[\[1\]](#)[\[4\]](#)[\[5\]](#)

## Quantitative Expression Data

The following table summarizes the relative expression of TBC1D1 across various human tissues, compiled from transcriptomic and proteomic data.

Tissue	mRNA Expression (nTPM)	Protein Expression (IHC)	Data Source
Skeletal Muscle	High	High	Human Protein Atlas[6], Taylor et al., 2008[3]
Adipose Tissue	Low to Medium	Low	Human Protein Atlas[6], Taylor et al., 2008[3], Roach et al., 2007
Heart Muscle	Medium	Medium	Human Protein Atlas[6], Taylor et al., 2008[3]
Testis	Medium	Medium	Human Protein Atlas[6]
Prostate	Low	Low	Human Protein Atlas[6]
Breast	Low	Low	Human Protein Atlas[6]
Liver	Low	Not detected	Human Protein Atlas[6]
Brain (Cerebral Cortex)	Low	Low	Human Protein Atlas[6]
Lung	Low	Low	Human Protein Atlas[6]
Kidney	Low	Low	Human Protein Atlas[6]

- Note: nTPM (normalized Transcripts Per Million) values are based on consensus data from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project.[6][7][8] Immunohistochemistry (IHC) data provides a qualitative assessment of protein levels. Studies in rodents have shown that TBC1D1 protein expression is significantly higher in

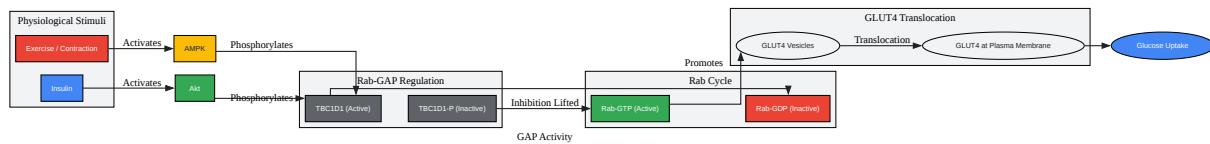
tibialis anterior and extensor digitorum longus (EDL) muscles compared to the soleus muscle.<sup>[3]</sup> In contrast to rodents, human subcutaneous adipose tissue has been shown to have threefold greater TBC1D1 mRNA levels than its paralog, TBC1D4 (AS160).<sup>[9][10]</sup>

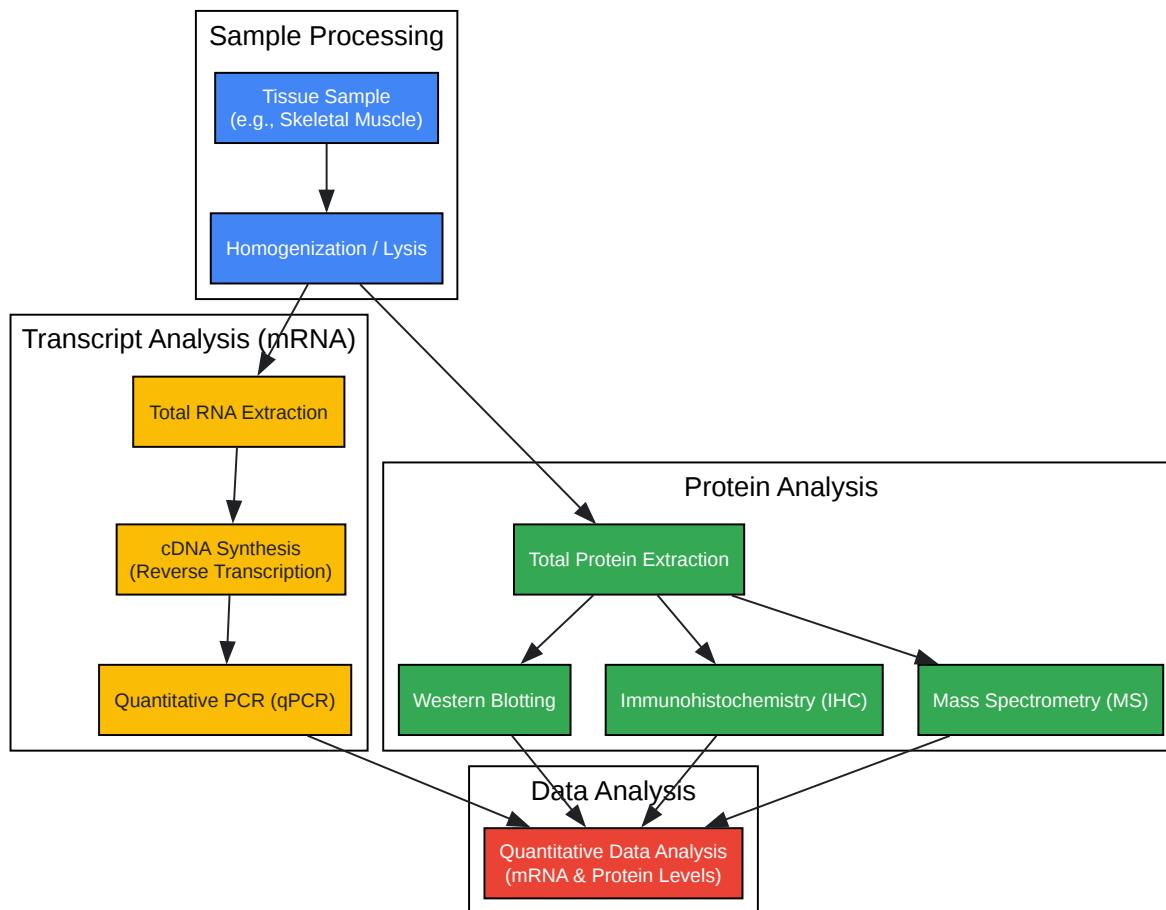
## TBC1D1 Signaling Pathways

TBC1D1 is a critical convergence point for signaling pathways that regulate glucose transporter 4 (GLUT4) translocation to the plasma membrane in skeletal muscle.<sup>[1][5][11]</sup> It functions as a Rab-GTPase activating protein (Rab-GAP). In its active state, TBC1D1 promotes the hydrolysis of GTP on Rab proteins, keeping them inactive and thereby restraining GLUT4 vesicle translocation.<sup>[1][11]</sup> Phosphorylation of TBC1D1 by kinases such as Akt and AMP-activated protein kinase (AMPK) inhibits its GAP activity, facilitating GLUT4 translocation and glucose uptake.<sup>[5][11][12]</sup>

## Insulin and Exercise/Contraction Signaling

- **Insulin Signaling:** Insulin binding to its receptor activates a cascade that leads to the phosphorylation and activation of Akt (Protein Kinase B).<sup>[11]</sup> Activated Akt then phosphorylates TBC1D1 on specific sites (e.g., Thr590 in mouse), which inhibits its Rab-GAP activity.<sup>[11][13][14]</sup>
- **Exercise/Contraction Signaling:** Muscle contraction and exercise increase the cellular AMP/ATP ratio, leading to the activation of AMPK.<sup>[5][11]</sup> AMPK phosphorylates TBC1D1 at distinct sites (e.g., Ser231, Ser660 in mouse), also leading to the suppression of its GAP activity.<sup>[13][14][15]</sup> This provides a mechanism for insulin-independent glucose uptake during physical activity.



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